molecular formula C9H8BrNO2 B8597393 5-Bromo-6-nitroindane

5-Bromo-6-nitroindane

Cat. No. B8597393
M. Wt: 242.07 g/mol
InChI Key: OJNRHKOJADOVAE-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

5-Amino-6-nitroindane (4 g) is dissolved in 10 mL of MeOH, 30 mL of H2O and 20 mL of H2SO4, and cooled to 0° C. A solution of 1.72 g of NaNO2 (24.9 mmol) in 5 mL of H2O is added dropwise, keeping the temperature of the reaction below 8° C. The mixture is allowed to stir for 30 minutes. This mixture is then added dropwise to a mixture of CuBr (1.8 g, 12.5 mmol) and 6 mL of 48% HBr in 30 mL of H2O that is heated to 60° C. The reaction is cooled and added to H2O and EtOAc. The organic layer is separated and the solvents evaporated in vacuo to give a residue that is purified by silica gel chromatography (75% hexane/EtOAc) to give 5-bromo-6-nitroindane. A mixture of this indane (2.59 g, 12.2 mmol), 4.88 g (27.2 mmol) of tetramethyltin, 0.1 g of Pd(OAc)2 (0.45 mmol), 0.3 g (O-tol) 3P (0.98 mmol), 7 mL of Et3N and 7 mL of DMF is heated in a sealed tube to 65° C. for 3 days. The mixture is acidified with 1 N HCl and extracted with EtOAc. The organic layer is washed with saturated brine and dried over Na2SO4 and the solvents are evaporated in vacuo to give a residue that is purified by column chromatography (80% hexane/EtOAc) to give 5-methyl-6-nitroindane. To a mixture of 1.3 mL of HOAc and 7.3 mL of H2O heated to 90° C. is added 2.22 g of Fe. The mixture is heated until the gas evolution subsides. A solution of 1.9 g of 5-methyl-6-nitroindane (10.7 mmol) in 50 mL of EtOH is added dropwise and the reaction is heated to reflux for 30 minutes. The mixture is extracted twice with CH2Cl2. The combined organic layers are washed with saturated brine and dried over Na2SO4 and the solvents evaporated in vacuo to give a residue that is purified by column chromatography (75% hexane EtOAc) to give 6-methyl-5-aminoindane (also named 5-methyl-6-aminoindane).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
1.8 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[CH2:7][CH2:6][CH2:5]2.OS(O)(=O)=O.N([O-])=O.[Na+].[BrH:23]>CO.O.CCOC(C)=O>[Br:23][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[CH2:7][CH2:6][CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.72 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
CuBr
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
Br
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 8° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography (75% hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2CCCC2=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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